Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

orthogonal deprotection indoline synthesis protecting group strategy

Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS 2059999-85-6) is a sulfonyl chloride-functionalized indoline derivative bearing a benzyl carbamate (Cbz) protecting group on the indoline nitrogen. With a molecular formula of C₁₆H₁₄ClNO₄S and a molecular weight of 351.80 g/mol, the compound is supplied as a research intermediate at ≥95% purity with batch-specific QC documentation including NMR and HPLC.

Molecular Formula C16H14ClNO4S
Molecular Weight 351.8 g/mol
Cat. No. B13233003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
Molecular FormulaC16H14ClNO4S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H14ClNO4S/c17-23(20,21)14-6-7-15-13(10-14)8-9-18(15)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
InChIKeyHNIUEVQIFWWTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate – A Dual-Functional Indoline Scaffold for Orthogonal Synthesis


Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS 2059999-85-6) is a sulfonyl chloride-functionalized indoline derivative bearing a benzyl carbamate (Cbz) protecting group on the indoline nitrogen [1]. With a molecular formula of C₁₆H₁₄ClNO₄S and a molecular weight of 351.80 g/mol, the compound is supplied as a research intermediate at ≥95% purity with batch-specific QC documentation including NMR and HPLC . The 2,3-dihydroindole (indoline) core distinguishes it from fully aromatic indole analogs, conferring sp³ character that impacts both reactivity and downstream diversification potential .

Why Close Analogs of Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate Cannot Be Interchanged in Multi-Step Synthetic Routes


Indoline-5-sulfonyl chloride intermediates are not interchangeable due to orthogonal protecting-group constraints that dictate synthetic sequence viability. The Cbz group on the indoline nitrogen of the target compound is selectively removable by catalytic hydrogenolysis (H₂, Pd/C), whereas its closest analog—tert-butyl 5-(chlorosulfonyl)indoline-1-carboxylate (CAS 1710628-97-9)—requires strongly acidic conditions (TFA/CH₂Cl₂) for Boc deprotection . This orthogonal pair enables sequential deprotection in complex synthetic pathways: the Cbz group can be removed without affecting acid-sensitive functionalities, while the Boc analog cannot be deprotected in the presence of hydrogenation-labile groups such as alkenes or benzyl ethers . Substituting one for the other in a pre-optimized route therefore risks either synthetic incompatibility or necessitates complete route redesign.

Quantitative Differentiation Evidence for Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate Versus Its Closest Analogs


Orthogonal N-Protecting Group Strategy: Cbz Hydrogenolysis vs. Boc Acidolysis

The target compound's Cbz group is cleaved by catalytic hydrogenolysis (conditions: H₂, 10% Pd/C, MeOH, rt, 1–4 h), a mechanistically distinct pathway from the acidolytic Boc deprotection (TFA/CH₂Cl₂, 0 °C to rt, 1–2 h) required by its closest analog tert-butyl 5-(chlorosulfonyl)indoline-1-carboxylate . Both methodologies are established and orthogonal: Cbz is stable to TFA, while Boc is inert under hydrogenolysis conditions, enabling sequential, chemoselective deprotection in multi-step syntheses—a capability inaccessible with either compound alone .

orthogonal deprotection indoline synthesis protecting group strategy

Regiochemical Precision: 5-Position vs. 4-Position Chlorosulfonyl Reactivity in Indoline Scaffolds

The target compound carries the chlorosulfonyl group at the indoline 5-position, whereas a commercially available regioisomer—tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate (CAS 2229261-95-2)—bears the electrophile at the 4-position . In indoline-5-sulfonamide derivatives evaluated against carbonic anhydrase isoforms, 1-acylated indoline-5-sulfonamides exhibited K_I values as low as 132.8 nM against CA IX and 41.3 nM against CA XII, with antiproliferative activity against MCF7 cells at 12.9 µM [1]. No comparable inhibition data have been reported for 4-substituted indoline sulfonamides in the same assay system, indicating that the 5-position regiochemistry is critical for accessing this biologically validated sulfonamide pharmacophore space [1].

regioselectivity indoline sulfonylation positional isomer differentiation

Scaffold Saturation: 2,3-Dihydroindole vs. Fully Aromatic Indole Analogs for Divergent Derivatization

The target compound's 2,3-dihydroindole (indoline) core contains an sp³-hybridized C2–C3 ethylene bridge, distinguishing it from the fully aromatic analog benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 2060027-98-5), which has an sp² indole core . The indoline scaffold offers two additional diversification vectors: the C2 and C3 positions are amenable to further functionalization (oxidation to oxindole, dehydrogenation to indole, or C–H activation), whereas the indole analog is limited to electrophilic substitution on the aromatic ring [1]. The molecular weight difference (351.80 vs. 349.80 g/mol) reflects the formal two-hydrogen difference (ΔMW = 2.0 Da) corresponding to the saturated C2–C3 bond .

indoline scaffold diversification saturation vector

Commercial Availability and Purity Benchmarking Against N-Acetyl Analog

The target compound is commercially available at ≥95% purity with documented batch-specific QC (NMR, HPLC, GC) from multiple vendors . In contrast, the structurally simpler N-acetyl analog 1-acetylindoline-5-sulfonyl chloride (CAS 52206-05-0) is supplied at 97% purity but lacks the orthogonal N-protecting group necessary for sequential deprotection strategies . The acetyl group cannot be selectively removed by hydrogenolysis or mild acidolysis without risking sulfonyl chloride hydrolysis, making the acetyl analog a single-use electrophile rather than a versatile intermediate [1]. The molecular weight difference (351.80 vs. 259.71 g/mol; ΔMW = 92.09 Da) reflects the additional benzyl carbamate moiety that confers the orthogonal protection capability .

procurement purity specification vendor QC

Electrophilic Reactivity: Sulfonyl Chloride Stability Under Moisture Sensitivity vs. 1-Acetyl Analog

Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis upon exposure to atmospheric moisture [1]. The target compound requires storage under inert atmosphere and handling in anhydrous solvents, a requirement shared with all indoline sulfonyl chlorides. However, the benzyl carbamate moiety provides steric shielding of the indoline nitrogen, which may offer marginal hydrolytic stability advantages over the less sterically encumbered 1-acetylindoline-5-sulfonyl chloride (MW 259.71) [2]. No direct comparative hydrolysis rate data are currently available in the public domain; this differentiation dimension is supported by class-level inference from sulfonyl chloride reactivity principles [1].

sulfonyl chloride electrophilicity moisture sensitivity

Evidence-Backed Procurement Scenarios for Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate


Multi-Step Medicinal Chemistry Programs Requiring Orthogonal N-Deprotection of Indoline Sulfonamide Libraries

In medicinal chemistry campaigns where an indoline-5-sulfonamide library must undergo sequential functionalization, the Cbz group of the target compound enables hydrogenolytic deprotection without exposing acid-sensitive functional groups (e.g., acetals, silyl ethers, or certain heterocycles) to TFA. This is supported by the well-established orthogonality of Cbz vs. Boc protecting groups . Procurement of the Cbz analog rather than the Boc analog (CAS 1710628-97-9) avoids the need for acidolytic conditions that could degrade acid-labile sulfonamide products .

Synthesis of CA IX/CA XII Inhibitor Candidates via 5-Position Sulfonamide Derivatization

The indoline-5-sulfonamide scaffold derived from the target compound has demonstrated K_I values of 132.8 nM against CA IX and 41.3 nM against CA XII, with antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 12.9 µM) under hypoxic conditions [1]. Researchers developing tumor-associated carbonic anhydrase inhibitors should prioritize the 5-chlorosulfonyl indoline intermediate over the 4-position regioisomer (CAS 2229261-95-2), for which no comparable CA inhibition data exist in the peer-reviewed literature [1].

Diversification-Oriented Synthesis Requiring Scaffold Hopping Between Indoline, Oxindole, and Indole Chemotypes

The 2,3-dihydroindole core of the target compound (MW 351.80) provides the sp³ C2–C3 positions as synthetic handles for oxidation to oxindole, dehydrogenation to indole, or C–H functionalization, enabling three distinct chemotypes from a single intermediate . The fully aromatic analog benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 2060027-98-5, MW 349.80) lacks these saturated positions and cannot access the same diversification pathways .

Procurement for Sulfonyl Chloride-Tolerant Synthetic Routes Where N-Acetyl Protection Is Insufficient

When a synthetic route requires a sulfonyl chloride handle that survives multiple steps before sulfonamide formation, the Cbz-protected indoline (≥95% purity with batch QC ) provides a stable N-protected electrophile. The N-acetyl analog (CAS 52206-05-0, 97% purity) cannot be deprotected under conditions compatible with the sulfonyl chloride group, limiting its utility to terminal-step sulfonamide formation only . Procurement of the Cbz analog enables greater retrosynthetic flexibility.

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